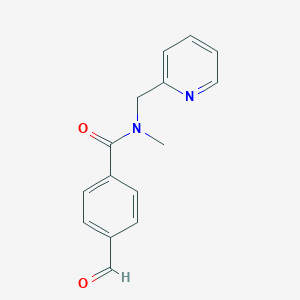
4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide, also known as FM-PMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a member of the benzamide family and has a molecular weight of 276.32 g/mol.
Mécanisme D'action
The mechanism of action of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. By inhibiting HDAC activity, this compound can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-tumor activity in vitro and in vivo. In addition, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for further development as an anti-cancer drug. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide is its potent anti-tumor activity, which makes it a promising candidate for further development as an anti-cancer drug. In addition, this compound has been shown to have low toxicity in normal cells, which is a desirable characteristic for any potential drug candidate. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide. One area of focus could be the development of more efficient synthesis methods to produce larger quantities of this compound. Another area of research could be the investigation of this compound's potential applications in the treatment of other diseases, such as inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets for this compound. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a potential anti-cancer drug.
Méthodes De Synthèse
4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide can be synthesized using a multi-step process involving the reaction of 2-pyridinemethanol with 4-formyl-N-methylbenzamide. The resulting intermediate is then subjected to a series of reactions, including reduction and acylation, to yield the final product. This synthesis method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Propriétés
IUPAC Name |
4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-17(10-14-4-2-3-9-16-14)15(19)13-7-5-12(11-18)6-8-13/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSPUJCXKVAGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


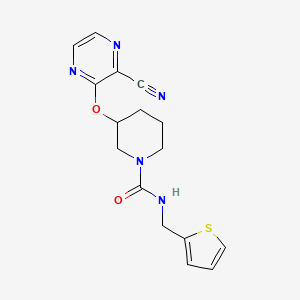
![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2836569.png)
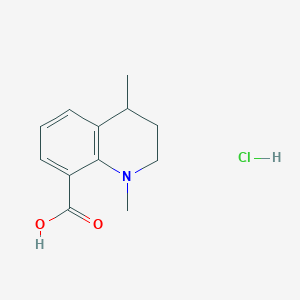
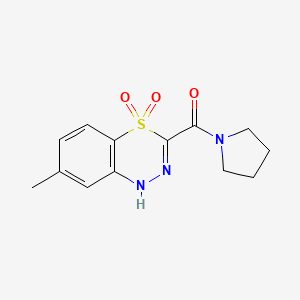

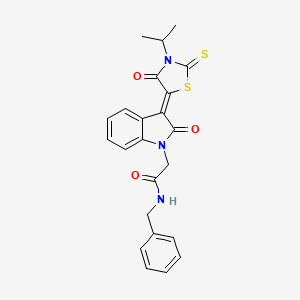
![[1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2836574.png)
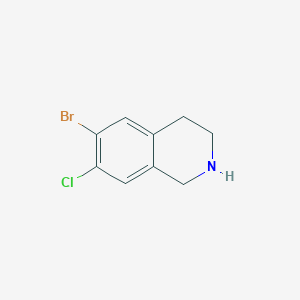
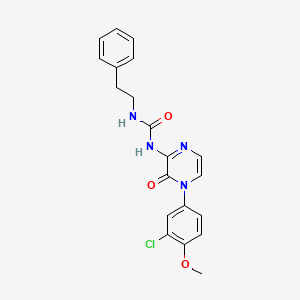
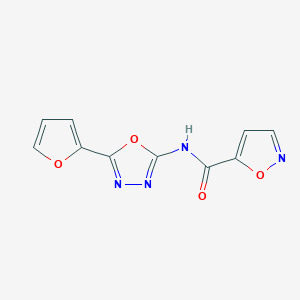
![3-{[2-(3-Methoxyphenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}benzonitrile](/img/structure/B2836584.png)
![4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2836586.png)
![{3-[(benzoyloxy)methyl]-4-oxo-3,4-dihydro-2H-thiochromen-3-yl}methyl benzenecarboxylate](/img/structure/B2836588.png)